(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone
Description
The compound "(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone" is a structurally complex imidazole derivative featuring a 4,5-dihydroimidazole core substituted with a 3-fluorobenzylthio group and a phenyl methanone moiety. Its molecular formula is C₁₇H₁₄FN₂OS, with an average molecular mass of 313.37 g/mol. The compound is synthesized via multi-step protocols involving nucleophilic substitution and Friedel-Crafts acylation reactions, as inferred from analogous synthetic routes for related imidazole derivatives (e.g., yields of 60–80% using THF and aluminum chloride for similar scaffolds) .
Properties
IUPAC Name |
[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c18-15-8-4-5-13(11-15)12-22-17-19-9-10-20(17)16(21)14-6-2-1-3-7-14/h1-8,11H,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWSFWVVMDDUQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone is a complex organic molecule that combines an imidazole ring with a thioether and methanone functionalities. This structural diversity suggests potential for various biological activities, particularly in pharmacological applications.
Structural Characteristics
The compound can be broken down into several key components:
- Imidazole Ring : Known for its role in numerous biological systems, imidazole derivatives often exhibit anti-inflammatory, antimicrobial, and anticancer properties.
- Thioether Group : The presence of a sulfur atom linked to a benzyl group may enhance lipophilicity and bioavailability, potentially increasing the compound's therapeutic efficacy.
- Fluorobenzyl Moiety : The fluorine atom can improve metabolic stability and alter electronic properties, which may influence the compound's interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit significant biological activities:
Antimicrobial Activity
Compounds containing imidazole rings have been shown to possess antimicrobial properties. For instance, derivatives of imidazole have demonstrated effectiveness against various bacterial strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM .
Anticancer Properties
Imidazole derivatives are frequently investigated for their anticancer potential. A study highlighted that structurally related compounds exhibited cytotoxic effects against human cancer cell lines such as SK-OV-3 and HT-29. The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation .
Anti-inflammatory Effects
The anti-inflammatory activity of similar compounds has been documented, particularly through inhibition of key enzymes involved in inflammatory processes. For example, some imidazole derivatives act as inhibitors of lipoxygenase (5-LO), which is implicated in the synthesis of inflammatory mediators .
Case Studies
- Anticancer Activity : A recent study synthesized several imidazole derivatives and evaluated their cytotoxic effects on cancer cell lines. Compounds were tested using the sulforhodamine B (SRB) assay, revealing promising results where certain derivatives showed significant inhibition of cancer cell growth .
- Antimicrobial Testing : Another research effort focused on the synthesis of thioether-containing imidazoles and their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited potent antibacterial activity with MIC values comparable to standard antibiotics .
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key synthetic routes include:
- Formation of the Imidazole Ring : This can be achieved through cyclization reactions involving thiourea derivatives.
- Nucleophilic Substitution : The introduction of the fluorobenzyl thio group is often accomplished via nucleophilic substitution reactions.
The mechanism of action for this compound likely involves binding to specific biological targets such as enzymes or receptors, modulating biochemical pathways critical for disease progression.
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone typically involves several steps:
- Formation of the Imidazole Ring : This is achieved through the condensation of appropriate precursors such as cyclohexanone and thiourea.
- Introduction of the 3-Fluorobenzyl Group : This step generally utilizes 3-fluorobenzyl chloride in the presence of a base to facilitate thioether formation.
- Final Coupling Reaction : The final product is obtained by coupling the phenyl group with the previously formed intermediates under specific conditions, often using catalysts like palladium.
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. By binding to active sites or modulating receptor functions, this compound can alter cellular signaling pathways or inhibit cell proliferation.
The compound exhibits significant biological activities that make it a candidate for various therapeutic applications:
- Anticancer Activity : Research indicates that imidazole derivatives can inhibit cancer cell proliferation by interfering with cell cycle regulation and inducing apoptosis in various cancer cell lines .
- Anticonvulsant Properties : Some studies have shown that related compounds possess anticonvulsant activity, suggesting potential use in treating epilepsy .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways positions it as a potential anti-inflammatory agent .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- Anticancer Studies : A study demonstrated that derivatives of this compound effectively inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation .
- Anticonvulsant Research : In animal models, compounds similar to this compound showed significant reductions in seizure frequency compared to control groups, indicating potential for development into anticonvulsant medications .
- Inflammation Modulation : A recent investigation highlighted the compound's ability to reduce inflammatory markers in vitro, suggesting its utility in treating chronic inflammatory diseases .
Comparative Analysis of Related Compounds
To better understand the potential applications of this compound, it is useful to compare it with structurally related compounds:
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 3-fluorobenzylthio group in the target compound improves metabolic stability compared to non-fluorinated analogs (e.g., benzylthio derivatives) due to reduced oxidative metabolism .
- Synthetic Efficiency : Yields for the target compound (60–80%) are comparable to those of trisubstituted imidazoles (e.g., 37–75% for p53-MDM2 inhibitors) but higher than tetra-substituted analogs (25–40%) .
Theoretical Advantages of the Target Compound :
- The 3-fluorobenzylthio group may confer better blood-brain barrier penetration than bulkier substituents (e.g., tris(4-methoxyphenyl)) .
- The phenyl methanone moiety could stabilize the compound’s conformation for selective kinase inhibition, as seen in furyl-substituted analogs .
Physicochemical Properties
*Estimated based on analogs in .
Insights :
- The target compound’s moderate LogP (~3.2) balances lipophilicity and solubility better than highly substituted analogs (LogP >5), suggesting improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
